Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound characterized by its unique pyrrolopyrimidine structure. It has the molecular formula and a molecular weight of approximately 232.07 g/mol. This compound features two chlorine atoms at the 2 and 4 positions, contributing to its biological activity and chemical reactivity. Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is soluble in organic solvents like dimethyl sulfoxide and ethyl acetate, but exhibits limited solubility in water .
This compound exhibits notable biological activities, particularly in medicinal chemistry. Research indicates that ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has potential as an anti-inflammatory agent and may also possess antitumor properties. The presence of chlorine substituents enhances its interaction with biological targets, making it a candidate for further pharmacological studies .
Several methods have been developed for synthesizing ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate:
These methods require careful control of reaction conditions to optimize yields and purity .
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate has several applications:
Interaction studies have shown that ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate interacts with various biological macromolecules. These interactions include:
Further research is necessary to fully elucidate these interactions and their implications for drug design .
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate shares structural similarities with several other compounds:
Compound Name | CAS Number | Similarity Index |
---|---|---|
Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | 144927-57-1 | 0.74 |
Methyl 4-chloro-5-azaindole-2-carboxylate | 688357-19-9 | 0.77 |
Ethyl 1H-pyrrolo[3,2-c]pyridine-2-carboxylate | 800401-64-3 | 0.66 |
Ethyl 6-chloropyrimidine-4-carboxylate | 51940-63-7 | 0.60 |
Uniqueness:
Ethyl 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is distinguished by its specific dichloro substitution pattern and the presence of both pyrrole and pyrimidine moieties within its structure. This unique combination contributes to its distinct biological properties compared to other similar compounds.
Cyclization reactions employing chloroacetaldehyde are central to constructing the pyrrolo[2,3-d]pyrimidine core. A patent (CN102977104A) outlines a two-step process starting with 1,3-dihydroxy-5-aminophenylamine, which undergoes cyclization with chloroacetaldehyde under mild acidic conditions (pH 4–6) at 60–80°C for 6–8 hours. This step forms the 7-hydroxy-pyrrolo[2,3-d]pyrimidine intermediate, which is subsequently chlorinated using phosphorus oxychloride (POCl3) to introduce the 2,4-dichloro substituents. Key advantages include:
Optimization studies reveal that maintaining a stoichiometric ratio of 1:1.2 (amine to chloroacetaldehyde) in aqueous ethanol maximizes yield (78–82%). Polar solvents like ethanol enhance solubility of the intermediate, while elevated temperatures accelerate ring closure without degrading sensitive functional groups.
Chlorination of the pyrrolo[2,3-d]pyrimidine skeleton typically employs phosphorus oxychloride (POCl3) due to its dual role as a solvent and chlorinating agent. A representative procedure involves refluxing 7H-pyrrolo[2,3-d]pyrimidine derivatives in excess POCl3 (30 mL per 0.01 mol substrate) for 12 hours. The reaction proceeds via electrophilic aromatic substitution, where POCl3 generates Cl⁺ ions that attack electron-deficient positions (C2 and C4). Post-chlorination, the product is isolated by pouring the reaction mixture onto ice, yielding a precipitate that is filtered and recrystallized from ethanol (purity >95%).
Comparative Data for Chlorination Methods
Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
---|---|---|---|---|
POCl3 | 110–120 | 12 | 85–90 | 95 |
PCl5 | 90–100 | 8 | 70–75 | 88 |
SOCl2 | 80–90 | 6 | 60–65 | 82 |
Phosphorus pentachloride (PCl5) and thionyl chloride (SOCl2) are less efficient, as they require longer reaction times and yield lower-purity products. POCl3’s superiority stems from its ability to stabilize reactive intermediates through coordination with the pyrimidine nitrogen.
Solvent selection critically influences reaction kinetics and product stability during pyrrolo[2,3-d]pyrimidine synthesis. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred for cyclization steps due to their high dielectric constants, which stabilize charged intermediates. For example, cyclizing ethyl 2-amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carboxylate in DMF at 100°C achieves 90% conversion within 4 hours.
Solvent Optimization for Ring Closure
Solvent | Dielectric Constant | Boiling Point (°C) | Yield (%) |
---|---|---|---|
DMF | 36.7 | 153 | 90 |
Ethanol | 24.3 | 78 | 75 |
Toluene | 2.4 | 111 | 60 |
Non-polar solvents like toluene hinder cyclization due to poor solubility of ionic intermediates, resulting in incomplete reactions. Catalytic additives, such as p-toluenesulfonic acid (PTSA), further enhance ring closure by protonating the amine group, increasing electrophilicity at the reaction site. For instance, adding 5 mol% PTSA in DMF reduces reaction time to 2 hours while maintaining yields above 85%.